Molecular Weight & Rotatable Bond Differential vs. N‑Alkylated Analogs
The target compound possesses a molecular weight (MW) of 166.18 g·mol⁻¹, which is 14.03 g·mol⁻¹ lower than the N‑methyl analog (MW 180.21 g·mol⁻¹, CAS 1343681‑39‑9) and 42.08 g·mol⁻¹ lower than the N‑isopropyl analog (MW 208.26 g·mol⁻¹, CAS 2137951‑82‑5) . Additionally, the target compound contains one rotatable bond, identical to the N‑methyl analog but fewer than more flexible analogs bearing larger N‑substituents. In fragment‑based screening campaigns, a MW below 200 Da and limited rotatable bonds are favored parameters for efficient fragment elaboration [1].
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 166.18 |
| Comparator Or Baseline | N‑methyl analog: 180.21; N‑isopropyl analog: 208.26 |
| Quantified Difference | -14.03 Da vs. N‑methyl; -42.08 Da vs. N‑isopropyl |
| Conditions | Calculated values from standard atomic masses (vendor‑reported molecular formula C₇H₁₀N₄O vs. C₈H₁₂N₄O vs. C₁₀H₁₆N₄O). |
Why This Matters
Lower molecular weight directly correlates with higher ligand efficiency indices (LE) in early‑stage drug discovery, making the target compound a more attractive fragment starting point for hit‑to‑lead optimization.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8, 876-877. View Source
